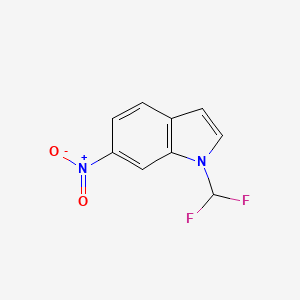
1-(difluoromethyl)-6-nitro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(difluoromethyl)-6-nitro-1H-indole” likely belongs to the class of organic compounds known as indoles, which are aromatic structures containing a pyrrole ring fused to a benzene ring . The difluoromethyl group (CF2H) and nitro group (NO2) attached to the indole structure could potentially alter its properties and reactivity .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, difluoromethylation processes have been studied extensively . These processes often involve the use of multiple difluoromethylation reagents and can be applied to various substrates .
Molecular Structure Analysis
The molecular structure of “this compound” would be influenced by the presence of the difluoromethyl and nitro groups. These groups could potentially affect the electron distribution and overall geometry of the molecule .
Chemical Reactions Analysis
The reactivity of “this compound” would likely be influenced by the electron-withdrawing nature of the difluoromethyl and nitro groups. These groups could potentially make the compound more susceptible to nucleophilic attack .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. Factors such as polarity, solubility, and stability could be affected by the presence of the difluoromethyl and nitro groups .
Applications De Recherche Scientifique
Palladium-Catalyzed Reactions of Indoles : Indoles, including difluoromethyl substituted variants, are synthesized and functionalized using palladium-catalyzed reactions. These processes are crucial for producing a wide range of chemicals, including pharmaceutical intermediates and active ingredients, with less waste and in fewer steps compared to classical methods (Cacchi & Fabrizi, 2005).
Nucleophilic Addition Reactions : Research into nucleophilic addition reactions with 2-nitro-1-(phenylsulfonyl)indole, a related compound, provides insights into the synthesis of 3-substituted-2-nitroindoles. These reactions are relevant for producing various indole derivatives, including those with difluoromethyl groups (Pelkey, Barden & Gribble, 1999).
Features of N-Difluoromethylation : A study on the difluoromethylation of various indole derivatives explores the characteristics of introducing difluoromethyl groups into indole compounds. This research is directly relevant to understanding the properties and applications of "1-(difluoromethyl)-6-nitro-1H-indole" (Petko & Filatov, 2018).
Electrosynthesis of Substituted Indoles : The electrosynthesis of substituted 1H-indoles from o-nitrostyrenes offers an alternative approach to the synthesis of indole derivatives, potentially including difluoromethyl-substituted indoles (Du, Brosmer & Peters, 2011).
Activation of Indole by Tryptophan Synthase : The use of 6-(difluoromethyl)indole to study the activation of indole by the enzyme tryptophan synthase provides an example of the biochemical applications of difluoromethylated indoles (Woolridge & Rokita, 1991).
Stability of Difluoromethylated Indoles : Research on the synthesis and reactivity of 6-(difluoromethyl)indole and its related compounds sheds light on the stability and chemical properties of difluoromethylated indoles, which is crucial for their practical applications (Woolridge & Rokita, 1989).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(difluoromethyl)-6-nitroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)12-4-3-6-1-2-7(13(14)15)5-8(6)12/h1-5,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHOLIHSLYTMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2C(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

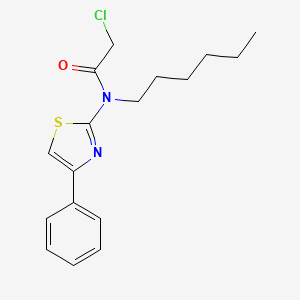
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2722288.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2722291.png)
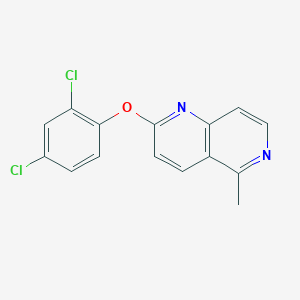
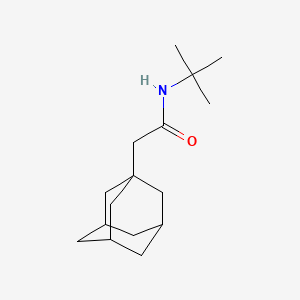
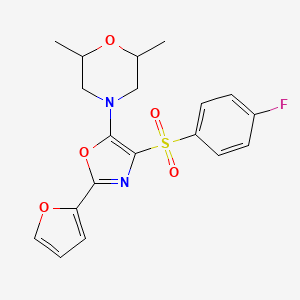
![2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2722296.png)
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2722299.png)
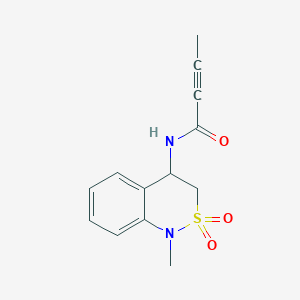
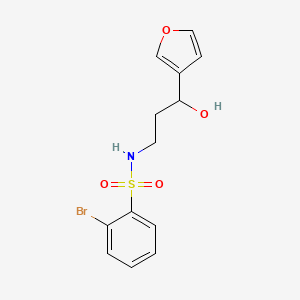
![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2722303.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2722304.png)
